molecular formula C13H10ClFN2O2 B2869125 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 477852-67-8

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2869125
CAS No.: 477852-67-8
M. Wt: 280.68
InChI Key: GJTBPXUBSCBNNW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chloro and fluoro group on the benzoyl moiety and a methyl group on the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrole ring. One common approach is the reaction of 2-chloro-4-fluorobenzoyl chloride with N-methyl-1H-pyrrole-2-carboxamide under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane or tetrahydrofuran is used.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume. Purification steps, such as recrystallization or column chromatography, are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrroles or benzoyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

  • 4-(4-Fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

  • 4-(2-Chloro-4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid

Uniqueness: 4-(2-Chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide stands out due to the presence of both chloro and fluoro substituents on the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-16-13(19)11-4-7(6-17-11)12(18)9-3-2-8(15)5-10(9)14/h2-6,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTBPXUBSCBNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329607
Record name 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477852-67-8
Record name 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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